N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide
Übersicht
Beschreibung
“N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide” is a chemical compound that belongs to the class of organic compounds known as benzothiazines . Benzothiazines are aromatic heterocyclic compounds containing a benzene fused to a thiazine ring .
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazine ring, which is a six-membered cyclic compound containing four carbon atoms, one nitrogen atom, and one sulfur atom . The presence of the 4-oxo group indicates a carbonyl group (=O) at the 4th position of the benzothiazine ring .Chemical Reactions Analysis
The chemical reactions of “N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide” would depend on its functional groups. The amide group (-CONH2) is typically involved in condensation reactions, while the 4-oxo group may undergo redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide” would be influenced by its functional groups and overall structure . For instance, the presence of the polar amide group could enhance its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Neuroscience Research
CAY10680 has been identified as a dual inhibitor of monoamine oxidase B (MAO-B) and adenosine A2A receptors . This makes it a valuable compound in neuroscience research, particularly in the study of neurodegenerative disorders like Parkinson’s disease. By inhibiting MAO-B, CAY10680 helps prevent the breakdown of dopamine, which is crucial for neuronal communication. The blockade of adenosine A2A receptors is also beneficial as it enhances the function of dopamine D2 receptors .
Parkinson’s Disease Treatment Strategies
The compound’s ability to spare dopamine and selectively inhibit key receptors and enzymes positions it as a potential therapeutic agent for Parkinson’s disease. Inhibition of adenosine A2A receptors has been shown to enhance D2 receptor function, suggesting that CAY10680 could be part of a treatment strategy to improve motor control in patients with Parkinson’s disease .
Receptor Pharmacology
CAY10680’s selective inhibition profile is significant in receptor pharmacology. It offers a model for studying the interactions between adenosine A2A receptors and dopamine D2 receptors in the central nervous system. This can lead to a better understanding of receptor functions and the development of drugs that can modulate these receptors for various neurological conditions .
Biochemical Research
In biochemical research, CAY10680 serves as a tool to study the biochemical pathways involved in dopamine catabolism. Its selective inhibition of MAO-B can be used to observe the effects of increased dopamine levels and understand the biochemical basis of diseases characterized by dopamine dysregulation .
Therapeutic Applications
Beyond its potential in treating Parkinson’s disease, CAY10680 may have broader therapeutic applications. Its pharmacological profile suggests it could be used to alleviate symptoms in other conditions where dopamine and adenosine receptors play a role, such as certain psychiatric disorders or chronic pain syndromes .
Bowel Syndrome Relief
CAY10680 has been suggested to have potential in alleviating chronic abdominal pain and restoring balanced bowel habits, which could make it a candidate for treating conditions like irritable bowel syndrome. This application stems from its biochemical properties that could affect gut motility and pain perception .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-16(12-6-9-13-7-2-1-3-8-13)20-18-19-15-11-5-4-10-14(15)17(22)23-18/h1-5,7-8,10-11H,6,9,12H2,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBOZLGNPMVERZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=NC3=CC=CC=C3C(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-oxo-3,1-benzothiazin-2-yl)-4-phenylbutanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.